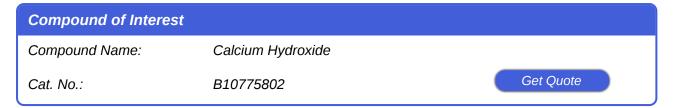


An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Hydroxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **calcium hydroxide**, Ca(OH)₂, commonly known as portlandite. It details the crystallographic parameters, experimental protocols for its characterization, and the underlying principles of the analytical techniques employed. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the solid-state properties of this important inorganic compound.

Introduction

Calcium hydroxide is a simple yet significant inorganic compound with a well-defined crystal structure. Its layered nature and the presence of hydroxyl groups make its structural analysis a fundamental aspect of materials science, with implications in cement chemistry, cultural heritage conservation, and pharmaceutical applications where it is used as a pH modifier and in the synthesis of other calcium salts. A precise understanding of its crystal structure is paramount for controlling its physical and chemical properties.

Crystal Structure of Calcium Hydroxide (Portlandite)

Calcium hydroxide crystallizes in the trigonal crystal system and is isostructural with brucite (Mg(OH)₂).[1] Its structure consists of layers of edge-sharing CaO₆ octahedra, where each calcium ion is coordinated to six hydroxyl groups. These layers are held together by hydrogen bonds between the hydroxyl groups of adjacent layers.



Crystallographic Data

The crystallographic data for portlandite has been determined through numerous studies employing X-ray and neutron diffraction techniques. The key parameters are summarized in the table below.

Parameter	Value	Reference(s)
Crystal System	Trigonal	[1][2][3]
Space Group	P-3m1 (No. 164)	[2]
Lattice Parameters		
a	3.589 Å - 3.5918 Å	
С	4.9063 Å - 4.911 Å	_
Cell Angles		_
α, β	90°	
У	120°	_
Cell Volume	~54.7 ų	_
Z (Formula units per cell)	1	_

Atomic Coordinates and Bond Distances

The atomic positions within the unit cell are well-established. The calcium atom is located at the origin, and the oxygen and hydrogen atoms of the hydroxyl group occupy specific positions along the c-axis.

Atom	Wyckoff Position	Х	у	Z
Ca	1a	0	0	0
0	2d	1/3	2/3	~0.234
Н	2d	1/3	2/3	~0.425



Key interatomic distances determined from diffraction studies are crucial for understanding the bonding within the crystal lattice.

Bond	Distance (Å)	Reference(s)
Ca-O	~2.37	
О-Н	~0.97	

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of **calcium hydroxide** relies on several key experimental techniques. The following sections provide detailed methodologies for these experiments.

Synthesis of Calcium Hydroxide Crystals

High-quality single crystals are essential for single-crystal X-ray diffraction, while fine, homogeneous powders are required for powder diffraction techniques.

A modified counter-diffusion method can be employed to grow millimeter-sized single crystals of portlandite.

Materials:

- 0.2 M Sodium Hydroxide (NaOH) solution
- 0.1 M Calcium Chloride (CaCl₂) solution
- Ethanol
- Deionized water

Procedure:

Prepare the NaOH and CaCl₂ solutions using deionized water.



- Set up a counter-diffusion system where the two solutions can slowly mix without significant turbulence. This can be achieved using a U-tube or a gel-based crystallization setup.
- Allow the solutions to diffuse into each other over a period of several days to weeks at a constant temperature.
- Hexagonal prismatic crystals of Ca(OH)2 will form at the interface of the two solutions.
- Carefully collect the crystals and rinse them thoroughly with ethanol to remove any residual reactants.
- Dry the crystals in an oven at 100 °C for 30 minutes.

For powder diffraction studies, **calcium hydroxide** nanoparticles can be synthesized via chemical precipitation.

Materials:

- Calcium nitrate dihydrate [Ca(NO₃)₂·2H₂O]
- Sodium hydroxide (NaOH)
- Deionized water

- Prepare aqueous solutions of calcium nitrate dihydrate and sodium hydroxide.
- Add the sodium hydroxide solution dropwise to the calcium nitrate solution while stirring vigorously at room temperature.
- A white precipitate of **calcium hydroxide** will form immediately.
- Continue stirring for a set period to ensure complete reaction.
- Collect the precipitate by filtration or centrifugation.
- Wash the precipitate several times with deionized water to remove any soluble byproducts.



 Dry the resulting powder in an oven at a temperature below the decomposition temperature of Ca(OH)₂ (approximately 580 °C).

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure of materials.

This technique provides the most accurate determination of the unit cell parameters and atomic positions.

Instrumentation:

- Single-crystal X-ray diffractometer equipped with a Mo K α (λ = 0.71073 Å) or Cu K α (λ = 1.5418 Å) radiation source.
- Goniometer for crystal mounting and rotation.
- · Area detector (e.g., CCD or CMOS).

- Crystal Mounting: Select a high-quality, single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a suitable adhesive or cryo-loop.
- Data Collection:
 - Center the crystal in the X-ray beam.
 - Perform an initial set of diffraction frames to determine the unit cell and crystal orientation.
 - Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
 Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
- Data Processing:
 - Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
 - Apply corrections for Lorentz factor, polarization, and absorption.



- Structure Solution and Refinement:
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.
 - Refine the structural model against the experimental data using least-squares methods to optimize atomic positions, displacement parameters, and other structural parameters.

PXRD is used to identify crystalline phases and refine lattice parameters from a polycrystalline sample.

Instrumentation:

- Powder X-ray diffractometer with a Cu Kα radiation source.
- Sample holder (e.g., zero-background holder).
- Detector (e.g., scintillation counter or position-sensitive detector).

- Sample Preparation:
 - \circ Grind the **calcium hydroxide** sample to a fine powder (typically <10 μ m) to ensure random orientation of the crystallites.
 - Mount the powder in the sample holder, ensuring a flat, smooth surface.
- Data Collection:
 - Place the sample holder in the diffractometer.
 - Set the data collection parameters, including the 2θ scan range (e.g., 10-90°), step size (e.g., 0.02°), and counting time per step (e.g., 1-10 seconds).
 - Initiate the scan to collect the diffraction pattern.
- Data Analysis:



- Identify the crystalline phases present by comparing the experimental diffraction pattern to a database such as the Powder Diffraction File (PDF).
- Perform Rietveld refinement to refine the crystal structure parameters.

Neutron Diffraction

Neutron diffraction is particularly useful for locating light atoms, such as hydrogen, in the crystal structure.

Instrumentation:

- Neutron powder or single-crystal diffractometer at a neutron source (nuclear reactor or spallation source).
- Sample container (e.g., vanadium can for powder samples).
- · Neutron detector.

- Sample Preparation:
 - For powder diffraction, a relatively large sample size (several grams) is typically required.
 The sample is loaded into a vanadium can, which has a low neutron scattering cross-section.
 - For single-crystal diffraction, a large single crystal (several mm³) is needed.
 - To reduce incoherent scattering from hydrogen, it is often advantageous to use deuterated calcium hydroxide, Ca(OD)₂.
- Data Collection:
 - Mount the sample in the neutron beam.
 - Collect the diffraction data over a range of scattering angles or neutron wavelengths.
- Data Analysis:



 The data is analyzed using similar methods to X-ray diffraction, with Rietveld refinement being a common technique for powder data. The positions of the hydrogen (or deuterium) atoms can be determined with high precision.

Data Analysis: Rietveld Refinement

Rietveld refinement is a powerful technique used to analyze powder diffraction data. It involves fitting a calculated diffraction pattern to the experimental data by refining a set of structural and instrumental parameters.

Software:

FullProf Suite, GSAS-II, or similar refinement software.

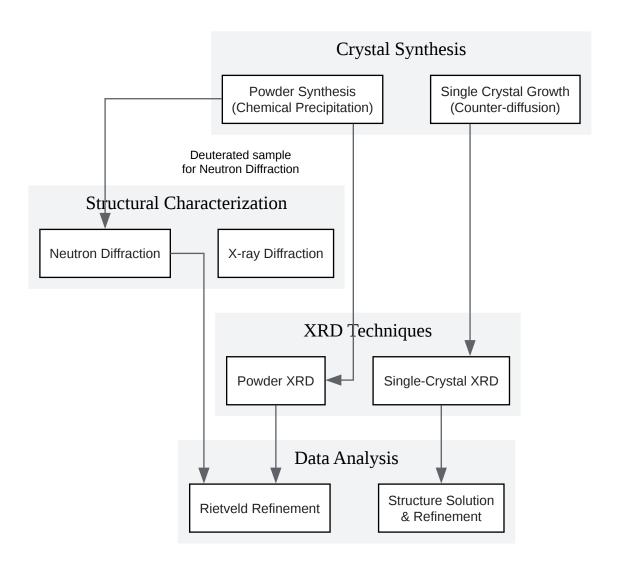
- Input Files:
 - Provide the experimental powder diffraction data file.
 - Create an input control file that specifies the initial structural model (space group, lattice parameters, atomic positions), instrumental parameters (peak shape function, background), and the parameters to be refined.
- Refinement Strategy:
 - Begin by refining the scale factor and background parameters.
 - Sequentially refine the unit cell parameters, peak profile parameters (e.g., Caglioti parameters U, V, W), and atomic positions.
 - In the final stages, refine the isotropic or anisotropic displacement parameters.
- Assessing the Fit:
 - Monitor the goodness-of-fit indicators (e.g., Rwp, Rp, χ^2) to assess the quality of the refinement.



 Visually inspect the difference plot (observed - calculated pattern) to identify any systematic errors or unmodeled features.

Visualizations

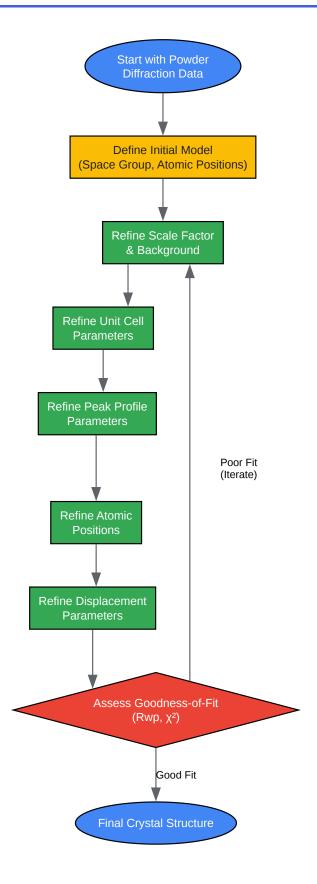
The following diagrams illustrate the logical workflow of the experimental and analytical processes described in this guide.



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Caption: Experimental workflow for **calcium hydroxide** crystal structure analysis.





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Caption: Logical workflow for Rietveld refinement of powder diffraction data.



Conclusion

The crystal structure of **calcium hydroxide** is well-characterized, with a layered trigonal structure. This guide has provided a detailed summary of its crystallographic parameters and comprehensive protocols for its synthesis and analysis using X-ray and neutron diffraction techniques. The application of Rietveld refinement to powder diffraction data is a critical step in obtaining accurate structural information. By following the methodologies outlined in this document, researchers can confidently analyze and understand the solid-state properties of **calcium hydroxide**, facilitating its application in various scientific and industrial fields.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Hydroxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775802#calcium-hydroxide-crystal-structure-analysis]

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